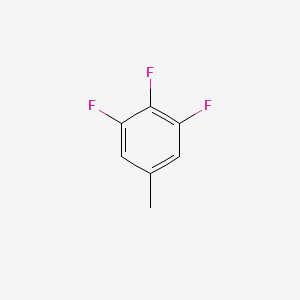

3,4,5-Trifluorotoluene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3-trifluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGHLGTNVYXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590937 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284463-96-3 | |

| Record name | 1,2,3-Trifluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5 Trifluorotoluene and Its Derivatives

Established Synthetic Routes

Traditional synthetic strategies for preparing 3,4,5-Trifluorotoluene and its derivatives often rely on multi-step processes involving halogenation and nitration reactions on substituted aromatic precursors.

While direct bromination of this compound is a potential route to its bromo-derivatives, a more documented approach involves the synthesis of related compounds like 3,4,5-trifluorobromobenzene from different starting materials. One such method begins with 2,3,4-trifluoro aniline. google.com This process involves the selective bromination of the aniline, followed by a diazotization reaction and subsequent deamination to yield the target trifluorobromobenzene. google.com This highlights a strategy where the substitution pattern is established through a sequence of reactions on a pre-functionalized ring. The carbon-bromine bond in such compounds is a key synthetic handle, readily participating in cross-coupling reactions or formation of Grignard reagents for further functionalization. google.com

The general principles of brominating fluorotoluene precursors involve electrophilic aromatic substitution. The reaction typically employs elemental bromine in the presence of a Lewis acid catalyst like iron (Fe) or aluminum bromide (AlBr₃). The choice of solvent and precise control over catalyst loading are critical for optimizing reaction efficiency.

Table 1: General Conditions for Bromination of Fluorotoluene Precursors

| Parameter | Details | Significance |

|---|---|---|

| Reagent | Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS) | NBS is a milder alternative to Br₂. |

| Catalyst | Lewis Acids (e.g., Fe, AlBr₃) | Facilitates the generation of the electrophile. |

| Catalyst Loading | Fe: 0.01-10 wt%; AlBr₃: 1-5 mol% | Precise control is necessary for optimal results. |

| Solvent | Dichloromethane (B109758), Carbon Tetrachloride | The choice of solvent influences the reaction outcome. |

Nitrobenzotrifluoride derivatives serve as key intermediates in the synthesis of fluorinated toluenes. The industrial preparation of m-nitrobenzotrifluoride involves the nitration of trifluorotoluene using a mixture of concentrated sulfuric acid and nitric acid. patsnap.comguidechem.com The reaction is highly exothermic, and careful temperature control is essential to ensure safety and prevent the formation of by-products. patsnap.com One improved method involves using an organic solvent like dichloroethane to moderate the reaction and simplify post-reaction work-up. patsnap.com

A synthesis route for 3,4,5-trifluoronitrobenzene starts from 2,3,4-trifluoro-6-nitroaniline. chemicalbook.com This starting material undergoes a deamination reaction, typically using tert-butyl nitrite (B80452) in DMF, followed by treatment with hydrochloric acid and steam distillation to yield 3,4,5-trifluoronitrobenzene. chemicalbook.com The resulting nitro compound can then be further transformed, for example, by reduction of the nitro group to an amine, which can be a precursor to this compound through subsequent reactions.

Table 2: Synthesis of 3,4,5-Trifluoronitrobenzene

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Deamination | 2,3,4-trifluoro-6-nitroaniline, tert-butyl nitrite, DMF | 45-75 °C, 3 hours under argon | 62% |

| 2. Work-up | 20% aq. HCl, Steam Distillation | Cooling, then distillation | - |

A foundational industrial method for producing trifluoromethyl arenes is the reaction of a benzotrichloride (B165768) with hydrogen fluoride (B91410) in a pressurized reactor. wikipedia.org This strategy involves the exhaustive replacement of chlorine atoms with fluorine atoms on a methyl side chain. This highlights a common theme in fluorination chemistry: the transformation of chlorinated precursors. Early methods developed by Frédéric Swarts in 1892 used antimony fluoride to react with benzotrichloride, yielding a mixture of products. The industrial evolution of this process led to the use of hydrogen fluoride, which became a significant route for producing trifluorotoluene. While this generally applies to the synthesis of the trifluoromethyl group itself, similar principles can be applied to the synthesis of ring-fluorinated compounds, where polychlorinated aromatics are treated with fluorinating agents to achieve the desired substitution pattern.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the synthesis and functionalization of fluorinated compounds, including metal-organic reactions and novel C-F bond activation strategies.

The formation of Grignard reagents from halogenated trifluorotoluenes is a powerful tool for creating carbon-carbon bonds. For instance, 1-bromo-2,4,5-trifluorobenzene (B152817) can be converted to its corresponding Grignard reagent by reacting it with isopropylmagnesium chloride in THF at low temperatures. google.com This organometallic intermediate can then be reacted with various electrophiles, such as allyl bromide, to introduce new functional groups. google.comorgsyn.org

While the direct formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be hazardous and potentially explosive, especially when using elemental magnesium, alternative methods like metal-halogen exchange provide a safer and more reliable route. orgsyn.org The synthesis of Grignard reagents from bromo-perfluoro-olefins has also been shown to proceed readily in tetrahydrofuran, whereas the reaction does not occur in diethyl ether. These perfluorinated Grignard reagents are valuable intermediates for synthesizing a variety of functionalized organofluorines. nih.gov The compound α-bromo-3,4,5-trifluorotoluene, also known as 3,4,5-trifluorobenzyl bromide, can be envisioned as a precursor for such a Grignard reagent, which would allow for the introduction of the 3,4,5-trifluorobenzyl moiety into other molecules.

Table 3: Example of Grignard Formation and Allylation

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1. Grignard Formation | 1-Bromo-2,4,5-trifluorobenzene | iPrMgCl, THF | -21 to 1.5 °C | 2,4,5-trifluorophenylmagnesium chloride |

| 2. Allylation | 2,4,5-trifluorophenylmagnesium chloride | Allyl bromide | -13 to 9.7 °C | 1-(2-propenyl)-2,4,5-trifluorobenzene |

The selective functionalization of the strong C-F bonds in a trifluoromethyl group is a significant and modern challenge in organic synthesis. researchgate.net Recent advances have demonstrated that the trifluoromethyl group can be converted into other valuable functional motifs, such as difluoromethyl groups or ketones. nih.gov This "defluorinative functionalization" represents an economical route to high-value organofluorine compounds from readily available trifluoromethyl arenes. researchgate.net

One strategy involves the reduction of a trifluoromethyl arene to generate a difluoromethyl radical intermediate, which can then be trapped by various reagents. researcher.life Photocatalysis has emerged as a powerful tool for initiating these transformations under mild conditions. researchgate.netresearcher.life For the synthesis of aromatic ketones, a computational analysis suggests that a strong phosphorus-fluorine interaction can serve as a thermodynamic driving force for C-F activation in perfluoroalkyl ketones, leading to a more nucleophilic enolate intermediate that can be functionalized. nih.gov Another approach uses a silver carbene-initiated rearrangement for the defluorinative carboimination of trifluoromethyl ketones, simultaneously functionalizing both a C-F bond and the carbonyl group to produce α,α-difluoroimines. chemrxiv.org These advanced methods provide novel pathways for the synthesis of complex aromatic ketones from trifluoromethyl arene precursors.

Photochemical Reactions utilizing Trifluorotoluene as Solvent

Trifluorotoluene has been identified as a beneficial solvent for photochemical reactions, offering a less hazardous alternative to traditional solvents like benzene (B151609). Its utility has been demonstrated in the photo Friedel-Crafts acylation of naphthoquinones. This reaction, which can be sluggish in sunlight, is significantly improved by using a "sun-mimicking" light source in a trifluorotoluene-acetone solvent system. This optimized approach not only accelerates the reaction but also expands its scope to include a variety of functionalized aldehydes and naphthoquinone substrates, leading to the desired products in yields ranging from acceptable to excellent (17–81%).

In a specific example, the photochemical reaction between 1,4-naphthoquinone (B94277) and butyraldehyde (B50154) to produce 2-butanoyl-1,4-dihydroxynaphthalene was investigated. When conducted in trifluorotoluene, the reaction reached complete conversion in 14.5 hours, with the acylated hydroquinone (B1673460) being isolated in a good yield of 62%. A notable advantage of using trifluorotoluene in this process is that the product precipitates, eliminating the need for column chromatography for purification.

| Reactants | Solvent System | Reaction Time (hours) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|

| 1,4-Naphthoquinone, Butyraldehyde | Trifluorotoluene-Acetone (3:1) | 14.5 | 100 | 62 |

| 1,4-Naphthoquinone, Butyraldehyde | Benzene | - | Lower than Trifluorotoluene | - |

Stereoselective Deuteration for Pharmaceutical Building Blocks

The strategic incorporation of deuterium (B1214612) into pharmaceutical compounds can significantly enhance their metabolic stability and pharmacokinetic profiles. While specific methods for the stereoselective deuteration of this compound are not extensively detailed in readily available literature, the synthesis of deuterated derivatives of structurally related compounds, such as those containing a trifluoromethyl-substituted phenyl ring, provides valuable insights into potential synthetic strategies.

One pertinent example is the synthesis of deuterated Nilutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. The synthesis of [2H6]-Nilutamide involves the preparation of a deuterated hydantoin (B18101) derivative, [2H6]-5,5-dimethylimidazolidine-2,4-dione, via the Bucherer-Bergs hydantoin synthesis, followed by an oxidative N-arylation with 4-iodo-1-nitro-2-(trifluoromethyl)benzene. nih.gov This successful synthesis of a deuterated compound with a trifluoromethylphenyl group highlights a viable pathway for introducing deuterium into complex aromatic systems. nih.gov

General methods for the deuteration of aromatic and heteroaromatic compounds have also been developed, some of which utilize heavy water (D₂O) under high temperature and pressure, or employ flow synthesis methods with microwave reactors to improve efficiency. tn-sanso.co.jp These techniques could potentially be adapted for the stereoselective deuteration of this compound and its derivatives to produce valuable building blocks for the pharmaceutical industry.

Catalytic Considerations in Synthesis

Catalysis plays a pivotal role in the synthesis of fluorinated organic compounds, enabling reactions that would otherwise be challenging. The development of novel catalytic systems and the understanding of their mechanisms are crucial for advancing the synthesis of this compound and its derivatives. Key areas of investigation include the use of Lewis acids for C-F bond cleavage and the application of gold catalysts in heterocyclization reactions.

Lewis Acid Catalysis in C-F Cleavage Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant synthetic challenge. Lewis acids have emerged as powerful tools for the activation of C-F bonds, particularly in trifluoromethylarenes. The interaction of a Lewis acid with a fluorine atom can facilitate the heterolytic cleavage of the C-F bond, generating a difluorocarbocationic intermediate that can then undergo further reactions.

Various main-group Lewis acids, including those based on silicon, boron, and aluminum, have been shown to promote the selective activation of C(sp³)-F bonds. researchgate.net For instance, the combination of visible-light photoredox catalysis with Lewis acid activation has been reported for the single C(sp³)–F functionalization of trifluoromethylarenes. nih.gov This dual catalytic approach allows for good chemoselectivity and functional group tolerance. nih.gov Mechanistic studies suggest that an in situ-generated borenium cationic species can act as a key intermediate in the C(sp³)–F bond cleavage process. nih.gov

Frustrated Lewis pairs (FLPs), which consist of a bulky Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have also been employed for the monoselective activation of C-F bonds. nih.gov In some cases, reactions that are catalytic in the Lewis acid can be achieved with the use of a fluoride sequestering agent. nih.gov

Hydrogen-Bonding Activation in Gold-Catalyzed Heterocyclizations utilizing bis(trifluoromethyl)phenyl groups

Gold catalysts have become increasingly important in organic synthesis due to their unique ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. In the context of heterocyclization reactions, gold(I) chloride complexes are often used as precatalysts. However, their catalytic activity typically requires the abstraction of the chloride ligand to generate a cationic gold species. While silver salts are commonly used for this purpose, their use can lead to undesirable side reactions.

An alternative, silver-free activation method involves the use of hydrogen-bond donors. Modulable monosulfonyl squaramides, particularly those bearing two 3,5-bis(trifluoromethyl)phenyl groups, have been shown to be effective cocatalysts for the activation of gold(I) chloride complexes through intermolecular hydrogen bonding. acs.org The high acidity of these squaramides facilitates the labilization of the Au-Cl bond, promoting the catalytic cycle. researchgate.net

This strategy has been successfully applied to a variety of gold-catalyzed heterocyclizations. acs.org Computational studies indicate that the Au–Cl bond breaks via transligation to the triple bond within a ternary complex formed by the gold chloride, the hydrogen-bond donor, and the substrate. acs.org The use of bulky and electron-withdrawing bis(trifluoromethyl)phenyl groups on the squaramide is crucial for achieving high catalytic activity. tn-sanso.co.jp

Yield Optimization and Purity Assessment in Synthetic Protocols

The successful synthesis of this compound and its derivatives relies not only on the development of effective synthetic methodologies but also on the optimization of reaction conditions to maximize yield and the implementation of robust analytical techniques to ensure high purity.

Yield Optimization in the synthesis of fluorinated compounds often involves a systematic approach to refining reaction parameters. This can be a complex task due to the intricate interplay of multiple variables. Modern approaches to reaction optimization are moving away from traditional one-variable-at-a-time methods towards high-throughput experimentation and machine learning algorithms. beilstein-journals.orgnih.gov These advanced techniques allow for the simultaneous optimization of multiple reaction variables, such as temperature, pressure, catalyst loading, and reagent concentration, leading to the rapid identification of optimal conditions. beilstein-journals.org Autonomous self-optimizing flow reactors, which combine automation, artificial intelligence, and in-line analytics, represent a significant advancement in this area, enabling efficient and waste-minimizing process optimization. beilstein-journals.org

Other important aspects of purity assessment include the determination of water content, for which Karl Fischer titration is the standard method, and the analysis of non-volatile residues, which can be assessed using techniques like thermogravimetric analysis (TGA). Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are also invaluable for confirming the structure of the desired product and identifying any structural isomers or other impurities.

Spectroscopic Characterization and Advanced Analytical Techniques in 3,4,5 Trifluorotoluene Studies

Microwave Rotational Spectroscopy for Molecular Structure Elucidation

Microwave rotational spectroscopy is a powerful technique for obtaining precise information about the geometry and electronic structure of molecules in the gas phase. For 3,4,5-trifluorotoluene, this method would be instrumental in determining its exact three-dimensional structure.

The internal rotation of the methyl group in toluene (B28343) and its derivatives is a classic example of a large-amplitude motion that can be studied in detail by microwave spectroscopy. The analysis of the fine structure in the rotational spectrum caused by this motion would allow for the determination of the potential barrier hindering the internal rotation of the methyl group in this compound. However, no experimental or theoretical values for this torsional barrier are available in the searched literature.

By observing the rotational spectra of isotopically substituted species of this compound (e.g., with ¹³C in natural abundance), it would be possible to accurately determine the atomic coordinates of the substituted atoms within the molecule's principal axis system. This technique, known as Kraitchman's substitution method, allows for a very precise determination of the molecular structure. There are no published studies reporting such an analysis for this compound.

Quantum chemical calculations, such as those employing the Møller-Plesset perturbation theory of the second order (MP2), are routinely used to predict the spectroscopic parameters of molecules. These theoretical predictions are invaluable in guiding the experimental assignment of rotational spectra. A comparison between the theoretically calculated and experimentally determined rotational constants and other spectroscopic parameters serves as a benchmark for the accuracy of the computational methods. While this would be a crucial part of any study on this compound, no such comparative studies have been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution.

The ¹H NMR spectrum of this compound is expected to provide key information for its structural confirmation. The spectrum would show distinct signals for the methyl protons and the aromatic protons. The chemical shifts, splitting patterns (due to spin-spin coupling with neighboring fluorine and hydrogen atoms), and integration of these signals would be characteristic of the 3,4,5-substitution pattern. Unfortunately, a detailed analysis or a published spectrum with assigned chemical shifts for this compound could not be located in the performed searches.

¹⁹F NMR Spectroscopy for Characterization and Internal Standard Applications

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the analysis of organofluorine compounds like this compound due to the high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus. oxinst.comazom.com This results in high sensitivity and straightforward spectral interpretation. The ¹⁹F NMR spectrum of this compound would be expected to show distinct signals for the fluorine atoms on the aromatic ring, with chemical shifts and coupling constants providing unambiguous structural information.

In addition to characterization, fluorinated compounds are often employed as internal standards in NMR for quantification (qNMR). nih.gov Compounds like α,α,α-trifluorotoluene are used as reference materials due to their simple, sharp signals that often appear in a region of the spectrum free from other resonances. azom.comrsc.orgrsc.org For quantitative studies involving this compound, a suitable fluorinated internal standard would be chosen based on its chemical inertness under the reaction conditions and its solubility in the chosen deuterated solvent. nih.govreddit.com The selection of an appropriate internal standard is crucial for accurate quantification. nih.gov

Table 1: Representative ¹⁹F NMR Data for Fluorotoluene Derivatives Note: This table is illustrative and shows typical chemical shift ranges for related compounds, as specific data for this compound was not available in the searched literature.

NMR Experiments for Reaction Mechanism Elucidation

NMR spectroscopy is instrumental in elucidating reaction mechanisms by allowing for the real-time monitoring of reactants, intermediates, and products. nih.gov Time-course stacked ¹⁹F NMR spectra can be used to track the consumption of a fluorinated starting material like this compound and the formation of fluorinated intermediates and products. nih.gov For example, in studies of the Biginelli cyclocondensation, ¹⁹F NMR was used to monitor the synthesis of trifluorinated analogs and probe the reaction mechanism by identifying key intermediates. nih.gov Such an approach could be applied to investigate reactions involving this compound, providing quantitative data on reaction rates and helping to distinguish between proposed mechanistic pathways. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the structural identification of this compound by probing its molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific functional groups and bond types. Based on analogous structures like 2,4-dichloro-α,α,α-trifluorotoluene, the spectrum of this compound is expected to show: elixirpublishers.com

C-H stretching vibrations of the methyl group and the aromatic ring.

C-F stretching vibrations , which are typically strong and appear in the fingerprint region of the spectrum.

C=C stretching vibrations within the aromatic ring.

In-plane and out-of-plane bending vibrations for both C-H and C-F bonds.

These distinct absorption bands provide a molecular fingerprint that can be used to confirm the identity and structure of the molecule. elixirpublishers.com

Table 2: Expected FTIR Vibrational Modes for this compound Note: Wavenumber ranges are based on typical values for related aromatic and fluorinated compounds.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Purity Assessment

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile organic compounds such as this compound. In this technique, the compound is vaporized and passed through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the column. The FID then detects the organic molecules as they elute, generating a signal proportional to the amount of carbon present. The purity of a this compound sample is determined by the relative area of its corresponding peak in the chromatogram compared to the total area of all peaks.

Inductively Coupled Plasma (ICP) Spectroscopy for Elemental Analysis

Inductively Coupled Plasma (ICP) spectroscopy, particularly when coupled with mass spectrometry (ICP-MS), is a powerful technique for highly sensitive elemental analysis. While direct fluorine detection by ICP-MS is challenging due to fluorine's high ionization potential, methods have been developed to analyze fluorinated compounds like this compound. acs.orgthermofisher.com These methods often involve converting the fluorine in the analyte into a more readily detectable species. nih.gov For instance, fluorinated compounds can be introduced into the plasma to form species like BaF⁺, which can then be detected by the mass spectrometer. acs.org This approach allows for the accurate quantification of fluorine content, confirming the elemental composition of the molecule. nih.govnih.govperkinelmer.com

Time-Resolved O₂(¹Δg) Phosphorescence Detection in Oxidation Studies

In studies of photo-oxidation reactions, the detection of singlet oxygen (O₂(¹Δg)) is crucial for understanding the reaction mechanism. Time-resolved phosphorescence detection is a direct method for monitoring this highly reactive species. researchgate.net Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm as it decays to its ground triplet state. nih.govresearchgate.net By using a pulsed laser to excite a photosensitizer in the presence of this compound and oxygen, the subsequent formation and decay of singlet oxygen can be monitored in real-time. nih.gov The lifetime and quantum yield of singlet oxygen provide valuable insights into the kinetics of the oxidation process.

Polarographic Determination of Dissolved Oxygen in Kinetic Studies

Polarography is an electrochemical technique that can be used to determine the concentration of dissolved oxygen in a solution. In kinetic studies of oxidation reactions involving this compound, monitoring the consumption of oxygen is essential. A polarographic oxygen sensor measures the reduction current of oxygen at a polarized electrode. This current is directly proportional to the partial pressure and thus the concentration of dissolved oxygen. By recording the change in oxygen concentration over time, the rate of the oxidation reaction can be determined, providing critical kinetic data for mechanistic analysis.

Flash Photolysis for Radical Reactions

Flash photolysis is a powerful technique used to study the kinetics and transient species involved in photochemical reactions. In the context of this compound, this method is instrumental in investigating the formation and subsequent reactions of radical intermediates.

Upon absorption of ultraviolet light, the primary photochemical event for toluene and its derivatives is typically the homolytic cleavage of a C-H bond in the methyl group, leading to the formation of a benzyl-type radical and a hydrogen atom. For this compound, the primary process is the formation of the 3,4,5-trifluorobenzyl radical.

The general reaction can be depicted as: C₆H₂F₃CH₃ + hν → C₆H₂F₃CH₂• + H•

Flash photolysis experiments allow for the direct observation of the transient absorption spectrum of the 3,4,5-trifluorobenzyl radical. While specific spectral data for the 3,4,5-trifluorobenzyl radical is not extensively documented in publicly available literature, the absorption spectra of similar fluorinated benzyl (B1604629) radicals have been characterized. These radicals typically exhibit strong absorption bands in the near-ultraviolet region. The precise position and intensity of these absorptions are influenced by the substitution pattern on the aromatic ring.

The reactivity of the generated 3,4,5-trifluorobenzyl radical can be studied by monitoring its decay kinetics in the presence of various reactants. These reactions are of significant interest in understanding combustion processes, atmospheric chemistry, and synthetic reaction mechanisms. The rate constants for these radical reactions can be determined by observing the pseudo-first-order decay of the radical's absorption signal as a function of the reactant concentration.

While specific kinetic data for the 3,4,5-trifluorobenzyl radical is scarce, the table below presents representative data for the reactions of analogous benzyl radicals with common radical scavengers and reaction partners, providing an insight into the expected reactivity.

| Radical Species | Reactant | Rate Constant (k) in M⁻¹s⁻¹ | Technique |

|---|---|---|---|

| Benzyl Radical | O₂ | ~1 x 10⁹ | Flash Photolysis |

| 4-Fluorobenzyl Radical | O₂ | ~1.2 x 10⁹ | Flash Photolysis |

| Pentafluorobenzyl Radical | O₂ | ~2 x 10⁹ | Flash Photolysis |

| Benzyl Radical | NO | ~2 x 10⁹ | Flash Photolysis |

| 4-Fluorobenzyl Radical | NO | ~2.5 x 10⁹ | Flash Photolysis |

The data in the table illustrates that benzyl-type radicals react rapidly with molecular oxygen and nitric oxide, with rate constants approaching the diffusion-controlled limit. The presence of fluorine substituents on the aromatic ring can subtly influence the reactivity of the radical center through inductive and resonance effects. It is anticipated that the 3,4,5-trifluorobenzyl radical would exhibit similar high reactivity towards these and other radical species.

Reaction Mechanisms and Chemical Reactivity of 3,4,5 Trifluorotoluene and Its Intermediates

C-F Cleavage Reactions and Defluorinative Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. However, the trifluoromethyl group (CF₃) in aromatic compounds like trifluorotoluene can undergo defluorinative functionalization through specific reaction pathways, transforming a traditionally unreactive group into a versatile synthetic handle. nih.govnih.gov

One prominent strategy involves the formation of a radical anion intermediate. nih.gov This process can be initiated by an endergonic electron transfer event, which generates a reactive arene radical anion. nih.gov This intermediate can then fragment, leading to the mesolytic cleavage of a single benzylic C-F bond to deliver a difluorobenzylic radical. nih.gov This radical can be intercepted by various reagents, such as alkene feedstocks or a hydrogen atom source, to yield a diverse array of difluoroalkylaromatics. nih.gov The entire catalytic cycle can be driven by visible light using organocatalysts, with formate (B1220265) serving as a stoichiometric reductant. nih.gov

Metal-catalyzed reactions also provide a pathway for the defluorinative functionalization of trifluoromethylarenes. For instance, a niobium(V) catalyst (NbCl₅) can achieve the defluorinative triallylation of α,α,α-trifluorotoluene derivatives using allyltrimethylsilane (B147118) as a nucleophile. rsc.org This reaction proceeds through the activation and subsequent substitution of all three C-F bonds. rsc.org Other metal-catalyzed cross-coupling reactions, such as Suzuki couplings, are also effective on polyfluorinated arenes. nih.gov

Defluorinative functionalization can also occur through other mechanisms:

Nucleophilic Aromatic Substitution (SₙAr): Polyfluoroarenes are susceptible to SₙAr reactions with a variety of nucleophiles under mild conditions. nih.gov

Radical Coupling: Polyfluoroarenes are highly reactive substrates for radical-based coupling reactions, which can be promoted photochemically. nih.gov These reactions can proceed through direct radical addition or the formation of an aryl radical after a reduction/C-F cleavage sequence. nih.gov

Oxidation Kinetics and Mechanisms

The oxidation of trifluorotoluene derivatives has been investigated using powerful oxidizing species such as singlet molecular oxygen and hydrogen phosphate (B84403) radicals. These studies, often conducted on phenolic derivatives of α,α,α-trifluorotoluene, reveal detailed kinetic and mechanistic insights. nih.govunlp.edu.ar

Table 1: Quenching Rate Constants for Singlet Molecular Oxygen with Trifluorotoluene Derivatives

| Compound Form | Solvent | Rate Constant (k_q) |

|---|---|---|

| Phenols | D₂O | ~10⁶ M⁻¹ s⁻¹ |

This table is interactive. You can sort and filter the data.

Hydrogen phosphate radicals (HPO₄•⁻) are effective oxidants for phenolic derivatives of trifluorotoluene. The reactions proceed with very high rate constants, typically in the range of 4 x 10⁸ to 1 x 10⁹ M⁻¹ s⁻¹. nih.govunlp.edu.ar The reaction between these radicals and α,α,α-trifluorotoluene (TFT) itself has also been studied, with a measured rate constant of (3.5 ± 0.5) × 10⁷ M⁻¹ s⁻¹. rsc.org The organic radicals produced from these reactions display a characteristic absorption peak between 290–300 nm. rsc.org The high reactivity indicates that hydrogen phosphate radicals can play a significant role in the degradation of such compounds in relevant environments. nih.govunlp.edu.ar

Table 2: Absolute Rate Constants for Reactions with Hydrogen Phosphate Radicals (HPO₄•⁻)

| Substrate | Rate Constant (k) |

|---|---|

| Phenolic Derivatives of α,α,α-trifluorotoluene | 4 x 10⁸ - 1 x 10⁹ M⁻¹ s⁻¹ |

This table is interactive. You can sort and filter the data.

In the oxidation of 3-trifluoromethylphenol (3-TFMP) by hydrogen phosphate radicals, the 3-trifluoromethylphenoxyl radical has been identified as the key organic intermediate. nih.govunlp.edu.ar This intermediate is formed following the initial reaction with the HPO₄•⁻ radical. nih.govunlp.edu.ar Subsequent reactions of this phenoxyl radical can lead to various end products, such as 2,2′-bis(fluorohydroxymethyl)biphenyl-4,4′-diol. nih.govunlp.edu.ar The formation of these radical intermediates highlights a distinct reaction pathway compared to the oxidation by singlet molecular oxygen. nih.govunlp.edu.ar

The kinetics of the photo-oxidative process involving singlet molecular oxygen are strongly dependent on pH. nih.govunlp.edu.ar This is demonstrated by the significantly higher reaction rates observed for the phenoxide ions compared to the neutral phenols. nih.govunlp.edu.ar The deprotonation of the phenol (B47542) at higher pH increases its electron-donating ability, facilitating the charge-transfer mechanism with singlet oxygen. The polarity of the medium also plays a crucial role, further supporting the proposed charge-transfer nature of the interaction. nih.govunlp.edu.ar

Photocycloaddition Reactions

Photocycloaddition reactions represent a powerful tool in organic synthesis, allowing for the construction of complex cyclic structures. Aromatic compounds, including benzene (B151609) and toluene (B28343), are known to undergo photochemical cycloadditions with olefins upon excitation. acs.org These reactions typically proceed through the formation of an exciplex (excited-state complex) between the singlet excited aromatic compound and the ground-state olefin. acs.org While this reactivity is well-established for simpler aromatic systems, specific studies detailing the photocycloaddition reactions of 3,4,5-trifluorotoluene are not extensively documented in the surveyed literature. The electronic properties conferred by the three fluorine atoms would be expected to influence the stability and reactivity of any potential exciplex intermediates, thereby affecting the efficiency and outcome of such reactions.

Protonation and Deprotonation Behavior in Gas Phase

The intrinsic acidity and basicity of a molecule, devoid of solvent effects, are best understood through its gas-phase protonation and deprotonation behavior. While specific experimental data on the gas-phase acidity and proton affinity of this compound are not extensively documented, the behavior can be inferred from studies on related polyfluorinated hydrocarbons.

The acidity of a C-H bond is influenced by the stability of the resulting carbanion upon deprotonation. For this compound, deprotonation could occur at the methyl group or the aromatic ring. The fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I effect), which would stabilize a negative charge on the aromatic ring. However, the methyl group is activating, which would destabilize an adjacent carbanion. The gas-phase acidities of polyfluorinated hydrocarbons are significantly influenced by the cumulative inductive effects of the fluorine atoms. An excellent linear relationship has been observed between the gas-phase acidities and the sum of the inductive effects of fluorine atoms in a molecule for various polyfluorinated compounds. This suggests that the acidity of the aromatic C-H bonds in this compound would be enhanced compared to toluene itself.

Conversely, protonation in the gas phase reflects the molecule's basicity. The most likely sites for protonation on this compound are the aromatic ring carbons. The fluorine atoms, through their inductive effect, reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by a proton compared to toluene. Therefore, the proton affinity of this compound is expected to be lower than that of toluene.

Table 1: Comparison of Gas-Phase Acidity and Proton Affinity for Toluene and Predicted Trends for this compound

| Compound | Gas-Phase Acidity (kcal/mol) | Proton Affinity (kcal/mol) | Reference |

| Toluene | 375.3 | 187.9 | scielo.org.bo |

| This compound | Predicted: < 375.3 | Predicted: < 187.9 | N/A |

Note: The values for this compound are predicted based on the electronic effects of fluorine substituents and are not from direct experimental or computational studies.

Ion Transfer Across Liquid|Liquid Interfaces

The transfer of ions across the interface between two immiscible liquids, such as water and an organic solvent, is a fundamental process in various fields, including electrochemistry, separation science, and pharmacology. Trifluorotoluene has been investigated as a less toxic alternative to traditional organic solvents like 1,2-dichloroethane (B1671644) and nitrobenzene (B124822) for studying these ion transfer processes. epfl.ch

The thermodynamics of ion transfer are quantified by the standard Gibbs free energy of transfer (ΔG°tr), which represents the energy change when an ion moves from the aqueous phase to the organic phase. A more positive ΔG°tr indicates a less favorable transfer into the organic phase. Electrochemical studies at the water/trifluorotoluene (W/TFT) interface have been conducted to determine these thermodynamic parameters for various ions. researchgate.net

The transfer potential and Gibbs energy of ion transfers across the water/trifluorotoluene interface can be determined using electrochemical techniques such as cyclic voltammetry. researchgate.net These studies have shown that linear relationships exist when comparing the standard Gibbs energies of ion partition from water to trifluorotoluene with those at other well-characterized interfaces like water/1,2-dichloroethane and water/nitrobenzene. epfl.ch This allows for the extrapolation of Gibbs energies for other ions.

Table 2: Standard Gibbs Free Energy of Transfer (ΔG°tr) for Selected Ions from Water to Trifluorotoluene

| Ion | ΔG°tr (kJ/mol) |

| Li⁺ | 45.2 |

| Na⁺ | 42.1 |

| K⁺ | 35.6 |

| Rb⁺ | 32.4 |

| Cs⁺ | 28.3 |

| Cl⁻ | 42.7 |

| Br⁻ | 38.1 |

| I⁻ | 30.5 |

Data extrapolated from linear correlations with other solvent systems as specific direct measurements for this compound were not available. The general trifluorotoluene is used as a proxy.

Friedel-Crafts Reactions utilizing Trifluorotoluene

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl (alkylation) or acyl (acylation) groups to an aromatic ring. wikipedia.org These reactions proceed via electrophilic aromatic substitution, where a strong electrophile is generated in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org

The reactivity of the aromatic substrate in a Friedel-Crafts reaction is highly dependent on the nature of its substituents. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. In this compound, the methyl group is an activating ortho-, para-director. Conversely, the three fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect. The combined effect of these substituents makes the aromatic ring of this compound significantly less nucleophilic than toluene itself.

Consequently, this compound is expected to be highly unreactive as a substrate in Friedel-Crafts reactions. The strong deactivation of the ring by the three fluorine atoms would likely inhibit the reaction under standard Friedel-Crafts conditions. While trifluorotoluene (benzotrifluoride) is sometimes used as a solvent in Friedel-Crafts reactions due to its relative inertness and suitable physical properties, specific examples of this compound undergoing Friedel-Crafts alkylation or acylation as the primary reactant are not readily found in the chemical literature. wikipedia.org

Reaction Scheme: General Friedel-Crafts Acylation

Where Ar-H is the aromatic substrate and RCOCl is the acyl chloride.

Condensation Reactions in Synthetic Pathways

Condensation reactions are a broad class of reactions in which two molecules combine to form a larger molecule with the loss of a small molecule, such as water. These reactions are fundamental in the synthesis of a wide variety of organic compounds. While this compound itself does not directly participate in condensation reactions, its oxidation product, 3,4,5-trifluorobenzaldehyde, is a valuable intermediate for such transformations. sigmaaldrich.com

Two prominent examples of condensation reactions involving aldehydes are the Knoevenagel condensation and the Claisen-Schmidt condensation.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. sigmaaldrich.com 3,4,5-Trifluorobenzaldehyde can serve as the aldehyde component in this reaction, leading to the formation of a new carbon-carbon double bond. niscpr.res.innih.gov

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable ketone or aldehyde to form a β-hydroxy carbonyl compound, which then readily dehydrates to give a conjugated enone. wikipedia.org This reaction is particularly useful for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. 3,4,5-Trifluorobenzaldehyde can react with an acetophenone (B1666503) derivative in the presence of a base to yield a trifluorinated chalcone. scispace.comresearchgate.netresearchgate.net

Reaction Scheme: Claisen-Schmidt Condensation to form a Trifluorinated Chalcone

Radical Scavenging and Antioxidant Activity Studies (Implicitly suggested by oxidation studies)

The potential for a molecule to act as a radical scavenger or an antioxidant is often related to its ability to donate a hydrogen atom or an electron to a reactive radical species, thereby neutralizing it. While direct studies on the radical scavenging and antioxidant activity of this compound are not prevalent, some inferences can be drawn from its chemical structure and studies on related fluorinated compounds.

The term "antioxidant" in this context refers to the ability to inhibit oxidation processes, which often proceed via radical chain mechanisms. The oxidation of the methyl group in toluene derivatives can proceed through a radical mechanism. However, the presence of three electron-withdrawing fluorine atoms on the aromatic ring of this compound would influence the stability of any potential radical intermediates.

Studies on the oxidation of trifluorotoluene have shown that under strong oxidizing conditions, such as with alkaline potassium permanganate, the aromatic ring can be cleaved to produce trifluoroacetic acid. youtube.com This indicates the high stability of the C-F bonds and the trifluoromethyl group. The resistance of the trifluoromethyl group to oxidation suggests that the benzylic C-H bonds are less prone to homolytic cleavage to form a stable radical compared to toluene.

While many fluorinated organic compounds are valued for their metabolic stability rather than their antioxidant properties, the introduction of fluorine can modulate the electronic properties of a molecule and, in some cases, enhance its biological activity. chemspider.com However, without specific experimental data, any discussion of the radical scavenging or antioxidant activity of this compound remains speculative and is not strongly supported by direct evidence from oxidation studies. It is more likely that the compound is relatively inert towards radical reactions under typical biological conditions.

Advanced Applications and Functionalization of 3,4,5 Trifluorotoluene in Research

Use as a Solvent in Chemical Reactions

3,4,5-Trifluorotoluene and its isomers have garnered significant interest as specialty solvents in organic synthesis, offering distinct advantages over more traditional solvents. wikipedia.org Research has highlighted its utility in various reaction types, positioning it as a favorable alternative in contexts ranging from standard organic reactions to specialized electrochemical studies.

Trifluorotoluene, as a class of solvents, presents a compelling case as a replacement for dichloromethane (B109758) (DCM). According to research by Ogawa and Curran on the related compound α,α,α-Trifluorotoluene (also known as Benzotrifluoride or BTF), the solvating properties are comparable to those of DCM. wikipedia.orgresearchgate.net This similarity is rooted in their dielectric constants, which indicate their ability to dissolve polar compounds. The higher boiling point of trifluorotoluene is a significant practical advantage, allowing for reactions to be conducted at higher temperatures where DCM would require a pressurized reactor. wikipedia.org

Table 1: Comparison of Solvent Properties| Property | α,α,α-Trifluorotoluene | Dichloromethane (DCM) |

|---|---|---|

| Dielectric Constant | 9.18 | 9.04 |

| Dipole Moment (D) | 2.86 | 1.89 |

| Boiling Point (°C) | 103 | ~40 |

Data sourced from Ogawa and Curran's research on trifluorotoluene isomers. wikipedia.org

The push towards environmentally benign chemical processes has led to the adoption of trifluorotoluene in green chemistry protocols. It serves as a less hazardous alternative to solvents like benzene (B151609). rsc.org A notable example is its use in the photo Friedel–Crafts acylation of naphthoquinones. In a study, conducting the reaction in trifluorotoluene not only avoided the use of the more hazardous benzene but also resulted in complete conversion to the desired product in 14.5 hours with a good isolated yield of 62%. rsc.org These conditions proved superior to the same reaction carried out in benzene, which resulted in lower conversion. rsc.org This application underscores trifluorotoluene's role in developing more sustainable and efficient synthetic methods.

In the field of electrochemistry, this compound has been specifically utilized to study the fundamental processes of ion transfer across the interface between two immiscible liquids. researchgate.net In this research, the interface between water and trifluorotoluene (W/TFT) was established to measure the thermodynamic and kinetic parameters of simple ion transfer using micro- and nanopipette voltammetry. researchgate.net

The W/TFT interface, along with its derivatives, demonstrates several advantages over classical systems that use solvents like 1,2-dichloroethane (B1671644) (DCE) or nitrobenzene (B124822) (NB). These advantages include:

Low Toxicity : Offering a safer alternative for laboratory personnel.

Favorable Stability : Ensuring robust and reproducible experimental conditions.

Wider Potential Windows : Allowing for the study of a broader range of ions whose transfer potentials might otherwise be inaccessible. researchgate.net

These characteristics make trifluorotoluene a better choice for replacing traditional organic solvents in the electrochemical study of liquid-liquid interfaces.

Electrochemical Applications

The electrochemical behavior of this compound is a subject of significant interest, particularly in the context of energy storage and electrochemical synthesis. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring, thereby affecting its oxidation and reduction potentials.

Use in Lithium-Ion Battery Electrolytes

While direct studies on the application of this compound in lithium-ion battery electrolytes are not extensively documented in publicly available literature, the use of fluorinated compounds, in general, is a well-established strategy to enhance electrolyte performance. Fluorinated solvents and additives can improve the thermal and electrochemical stability of the electrolyte, leading to safer and more durable batteries.

The inclusion of fluorinated molecules in the electrolyte can contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface. A robust SEI is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability. The high oxidation stability of fluorinated compounds also makes them suitable for use with high-voltage cathodes, which are essential for developing next-generation high-energy-density lithium-ion batteries. Given these general benefits, this compound is a candidate for investigation as a co-solvent or additive in advanced electrolyte formulations. Its trifluorinated aromatic structure could impart desirable properties such as high boiling point, non-flammability, and electrochemical resilience.

Standard Redox Potential Estimations

The standard redox potential of a molecule is a fundamental property that dictates its behavior in electrochemical reactions. Experimentally determining the precise standard redox potential of this compound can be challenging. However, computational chemistry provides powerful tools for estimating these values.

Quantum-chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the ionization potentials and electron affinities of molecules, from which the redox potentials can be derived. For substituted aromatic compounds like this compound, the redox potential is influenced by the electronic effects of the substituents. The three electron-withdrawing fluorine atoms are expected to make the aromatic ring more difficult to oxidize and easier to reduce compared to unsubstituted toluene (B28343). Conversely, the electron-donating methyl group will have an opposing, albeit weaker, effect. The precise positioning of these substituents in the 3, 4, and 5 positions will result in a unique redox potential for this isomer. Computational studies on related fluorinated and methylated benzenes can provide a valuable framework for estimating the redox potential of this compound and understanding its electrochemical stability window.

Development of New Functional Groups and Transformations

The functionalization of fluorinated aromatic compounds is a key area of research in synthetic organic chemistry, as it provides access to a wide range of valuable molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.net The presence of fluorine atoms in this compound presents both challenges and opportunities for the development of new synthetic methodologies.

The strong carbon-fluorine (C-F) bond is generally unreactive, making its selective activation and transformation a significant synthetic hurdle. researchgate.net However, the fluorine substituents also influence the reactivity of the C-H bonds on the aromatic ring, potentially enabling regioselective functionalization. Research into the C-H functionalization of polyfluoroarenes has demonstrated that the fluorine atoms can direct metal catalysts to specific positions on the ring, allowing for the introduction of new functional groups. researchgate.net

While specific examples of the functionalization of this compound are not widespread, methodologies developed for other polyfluorinated aromatics can likely be adapted. These transformations could include C-H activation/coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Such reactions would allow for the synthesis of a diverse array of this compound derivatives with novel properties and potential applications.

Below is a table summarizing potential functionalization reactions applicable to polyfluoroaromatic compounds like this compound, based on established methodologies for related substrates.

| Transformation | Reagent/Catalyst | Potential Functional Group Introduced |

| C-H Arylation | Palladium catalyst, Aryl halide | Aryl group |

| C-H Borylation | Iridium catalyst, Boron reagent | Boryl group |

| C-H Silylation | Ruthenium catalyst, Silane | Silyl group |

| C-F Alkenylation | Nickel catalyst, Alkene | Alkenyl group |

常见问题

Basic Research Questions

Q. What are the recommended methods for characterizing 3,4,5-Trifluorotoluene using NMR spectroscopy?

- Methodological Answer : this compound serves as an internal standard in ¹⁹F NMR due to its distinct chemical shifts. To optimize spectral resolution, dissolve the compound in deuterated solvents (e.g., CDCl₃) and calibrate using the trifluoromethyl resonance as a reference. For ¹H NMR, integrate signals to confirm purity and identify substituent effects on aromatic protons. High-field spectrometers (>400 MHz) are recommended for resolving splitting patterns caused by fluorine coupling .

Q. How can researchers verify the purity of this compound during synthesis?

- Methodological Answer : Combine gas chromatography (GC) with mass spectrometry (MS) to detect trace impurities. Use a polar stationary phase (e.g., DB-5) to separate fluorinated byproducts. Quantify purity via peak integration and cross-validate with elemental analysis (C, H, F content). For fluorinated intermediates, monitor reaction progress using thin-layer chromatography (TLC) with UV-active plates and hexane/ethyl acetate mobile phases .

Advanced Research Questions

Q. How do adsorption isotherms of this compound in liquid chromatography inform experimental design?

- Methodological Answer : Inverse method calculations (Eq. 12 in ) model adsorption behavior by fitting experimental elution profiles to Langmuir-type isotherms. Optimize parameters (e.g., equilibrium constant, saturation capacity) using nonlinear regression. Validate the model by simulating chromatograms under varying injection volumes and concentrations. This approach clarifies competitive adsorption dynamics in fluorinated stationary phases .

Q. What mechanisms explain the protolytic defluorination of this compound under acidic conditions?

- Methodological Answer : Protonation at fluorine atoms initiates C-F bond cleavage, forming benzylic cations and releasing HF. Investigate this using FT-ICR mass spectrometry and DFT calculations to track intermediates. For catalytic systems (e.g., Nb₂O₃), monitor reaction kinetics under controlled humidity to prevent catalyst deactivation. Characterize products via ¹⁹F NMR and X-ray crystallography .

Q. How do solvent carriers (e.g., corn oil vs. α-cyclodextrin) affect the toxicological profile of this compound in vivo?

- Methodological Answer : Conduct 14-day gavage studies in rodent models (e.g., F344/N rats) to compare bioavailability. Use LC-MS to quantify plasma concentrations and assess metabolite formation. α-Cyclodextrin enhances solubility but may alter absorption kinetics. Monitor hepatic enzymes (ALT, AST) and histopathology to evaluate carrier-specific toxicity .

Q. What synthetic strategies optimize this compound derivatives for pharmaceutical intermediates?

- Methodological Answer : Employ Friedel-Crafts acylation with CF₃SO₃H as a catalyst to introduce electrophilic groups. For halogenation, use Cu(I) oxide in hypochloric acid to achieve regioselective bromination at the benzylic position. Purify intermediates via column chromatography (silica gel, hexane/DCM gradient) and confirm structures via single-crystal XRD .

Data Contradiction Analysis

Q. How can conflicting results in adsorption studies of this compound be resolved?

- Methodological Answer : Discrepancies in isotherm parameters may arise from solvent polarity or column aging. Replicate experiments using fresh stationary phases and standardized mobile phases (e.g., acetonitrile/water). Apply Akaike information criterion (AIC) to compare model fits (Eq. 11 vs. Eq. 12) and identify dominant adsorption mechanisms .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in fluoropolymer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。